

Difluorophosphoric acid CAS number and chemical identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Difluorophosphoric acid*

Cat. No.: *B082892*

[Get Quote](#)

An In-depth Technical Guide to Difluorophosphoric Acid

This guide provides a comprehensive overview of **difluorophosphoric acid**, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, synthesis protocols, and safety information.

Chemical Identity and Descriptors

Difluorophosphoric acid is an inorganic compound with the formula HPO_2F_2 .^[1] It is a colorless, mobile, and strongly fuming liquid.^{[1][2][3][4][5]} This strong acid is corrosive to glass, fabric, metals, and living tissue.^{[1][2][3][4][5]} Due to its thermal and hydrolytic instability, its applications are limited.^[1]

A comprehensive list of its identifiers is provided in the table below for unambiguous identification.

Identifier Type	Identifier
CAS Number	13779-41-4 [1] [3] [6] [7] [8]
IUPAC Name	Difluorophosphinic acid [1] [3]
Other Names	Phosphorodifluoridic acid, Fluophosphoric acid [1] [7] [8]
EC Number	237-421-6 [1] [3]
UN Number	1768 [1] [3] [8]
PubChem CID	61681 [1]
ChemSpider ID	55585 [1]
InChI	InChI=1S/F2HO2P/c1-5(2,3)4/h(H,3,4) [1] [3] [7] [8]
InChIKey	DGTVXEHQMSJRPE-UHFFFAOYSA-N [1] [3] [6] [7]
Canonical SMILES	OP(=O)(F)F [1] [3]

Physicochemical Properties

The key physical and chemical properties of **difluorophosphoric acid** are summarized in the following table. These properties are crucial for its handling, storage, and application in experimental settings.

Property	Value
Molecular Formula	HPO_2F_2 [1] [3] [7] [8]
Molar Mass	101.977 g/mol [1] [8]
Appearance	Colorless, mobile, strongly fuming liquid [1] [2] [3] [4] [5]
Density	1.583 g/cm ³ at 25 °C [1] [2] [3] [4] [5]
Melting Point	-96.5 °C (-141.7 °F) [1]
Boiling Point	115.9 °C (240.6 °F) [1]

Experimental Protocols: Synthesis

Several methods for the synthesis of **difluorophosphoric acid** have been reported. The choice of method depends on the desired purity and available starting materials.

Synthesis from Phosphoryl Fluoride and Fluorophosphoric Acid

This method is noted for producing pure **difluorophosphoric acid**.[\[1\]](#)

- Reaction: $\text{POF}_3 + \text{H}_2\text{PO}_3\text{F} \rightarrow 2 \text{HPO}_2\text{F}_2$ [\[1\]](#)
- Methodology:
 - Equimolar amounts of phosphoryl fluoride (POF_3) and monofluorophosphoric acid ($\text{H}_2\text{PO}_3\text{F}$) are heated together in a suitable reaction vessel.
 - The reaction mixture is heated to facilitate the formation of **difluorophosphoric acid**.
 - The resulting **difluorophosphoric acid** is separated and purified from the reaction mixture by distillation.[\[1\]](#)

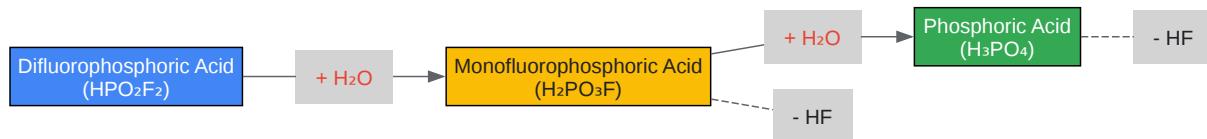
Hydrolysis of Phosphoryl Fluoride

This is a common preparatory method.[\[1\]](#)[\[9\]](#)

- Reaction: $\text{POF}_3 + \text{H}_2\text{O} \rightarrow \text{HPO}_2\text{F}_2 + \text{HF}$ ^{[1][9]}
- Methodology:
 - Phosphoryl fluoride (POF_3) gas is carefully bubbled through water.
 - The reaction produces **difluorophosphoric acid** (HPO_2F_2) and hydrogen fluoride (HF).
 - It is important to note that further hydrolysis can occur, leading to the formation of monofluorophosphoric acid ($\text{H}_2\text{PO}_3\text{F}$) and subsequently phosphoric acid (H_3PO_4).^{[1][9]} Controlling the stoichiometry of the reactants is crucial to maximize the yield of the desired product.

Reaction of Phosphorus Pentoxide with Hydrogen Fluoride

This is a significant commercial method for producing a mixture of fluorophosphoric acids.^{[6][9]}

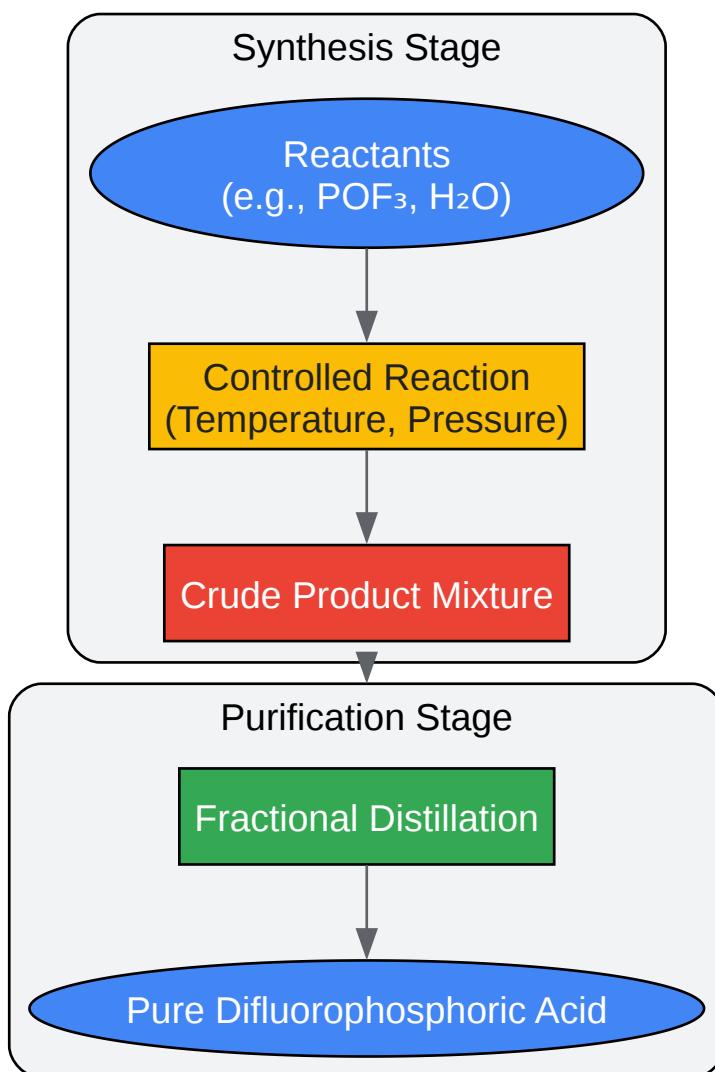

- Reaction: $\text{P}_2\text{O}_5 + 3\text{HF} \rightarrow \text{HPO}_2\text{F}_2 + \text{H}_2\text{PO}_3\text{F}$
- Methodology:
 - Phosphorus pentoxide (P_2O_5) is treated with anhydrous hydrogen fluoride (HF).^{[6][9]}
 - This reaction typically yields a mixture of monofluorophosphoric acid and **difluorophosphoric acid**.^[6]
 - The stoichiometry of the reactants can be adjusted to favor the formation of **difluorophosphoric acid**.^[6] The products are then separated based on their physical properties, such as boiling points.

Chemical Reactivity and Pathways

Difluorophosphoric acid is a reactive compound, primarily known for its hydrolysis.

Hydrolysis Pathway

The compound is unstable in the presence of water and undergoes stepwise hydrolysis, ultimately yielding phosphoric acid and hydrogen fluoride. This pathway is a critical consideration for its handling and storage.



[Click to download full resolution via product page](#)

Caption: Stepwise hydrolysis of **difluorophosphoric acid**.

Experimental Workflow: General Synthesis and Purification

The following diagram illustrates a generalized workflow for the synthesis and subsequent purification of **difluorophosphoric acid**, applicable to several of the methods described.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and purification.

Applications in Research and Development

While its instability is a limitation, **difluorophosphoric acid** and its derivatives (difluorophosphates) have niche applications:

- Catalysis: It can be used as a catalyst in certain chemical reactions.^[2]
- Fluorinating Agent: It serves as a reagent for introducing fluorine into organic molecules, a valuable technique in the synthesis of pharmaceuticals and agrochemicals.^{[5][10]}

- **Battery Electrolytes:** There is potential for its use as a component of non-aqueous electrolytes in secondary batteries.[2]
- **Analytical Chemistry:** It has been utilized in analytical methods for the detection of specific elements.[5]

The introduction of phosphorus-containing groups is a significant strategy in drug design, often used to create prodrugs with improved bioavailability or to mimic endogenous phosphates.[11][12] While **difluorophosphoric acid** itself is not a drug, its role as a fluorinating agent and a precursor to more complex organophosphorus compounds connects it to the broader field of pharmaceutical development.

Safety and Handling

Difluorophosphoric acid is a hazardous and corrosive material that requires strict safety protocols.[1][2]

- **Health Hazards:** It is highly corrosive and can cause severe irritation and burns to the skin, eyes, and respiratory tract upon contact or inhalation.[1][2][13]
- **Reactivity:** It reacts vigorously and exothermically with water, producing toxic and corrosive hydrofluoric acid.[2][4] It also reacts with many metals to release flammable hydrogen gas.[2][4]
- **Personal Protective Equipment (PPE):** When handling this chemical, acid-resistant gloves, protective clothing, and eye/face protection are mandatory.[13][14] Work should be conducted in a well-ventilated fume hood.[13]
- **Storage:** Store in tightly closed containers in a cool, well-ventilated area, away from water and incompatible materials like bases and metals.[13]
- **First Aid:** In case of exposure, immediately flush the affected area (skin or eyes) with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3][4][15] For inhalation, move the victim to fresh air.[14][15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Difluorophosphoric acid - Wikipedia [en.wikipedia.org]
- 2. DIFLUOROPHOSPHORIC ACID | 13779-41-4 [chemicalbook.com]
- 3. Difluorophosphoric acid | HPO₂F₂ | CID 61681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DIFLUOROPHOSPHORIC ACID, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. lookchem.com [lookchem.com]
- 6. Difluorophosphoric Acid|High-Voltage Battery Research [benchchem.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. Difluorophosphoric acid [webbook.nist.gov]
- 9. Fluorophosphoric acid - Wikipedia [en.wikipedia.org]
- 10. nbinfo.com [nbinfo.com]
- 11. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Clinical Application of Phosphorus-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nj.gov [nj.gov]
- 14. chemicalbook.com [chemicalbook.com]
- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- To cite this document: BenchChem. [Difluorophosphoric acid CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b082892#difluorophosphoric-acid-cas-number-and-chemical-identifiers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com